molecular formula C9H5Cl2IN2O B13695710 2,4-Dichloro-7-iodo-6-methoxyquinazoline

2,4-Dichloro-7-iodo-6-methoxyquinazoline

Cat. No.: B13695710
M. Wt: 354.96 g/mol
InChI Key: GSQDBOJANZFDHL-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-iodo-6-methoxyquinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-iodo-6-methoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common approach is the halogenation of a quinazoline derivative. The reaction conditions often include the use of halogenating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) for iodination, and thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) for chlorination. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-iodo-6-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazoline derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-7-iodo-6-methoxyquinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-iodo-6-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Dichloro-6-methoxyquinazoline
  • 2,4-Dichloro-7-methoxyquinazoline

Uniqueness

2,4-Dichloro-7-iodo-6-methoxyquinazoline is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can enhance the compound’s ability to participate in coupling reactions and increase its lipophilicity, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C9H5Cl2IN2O

Molecular Weight

354.96 g/mol

IUPAC Name

2,4-dichloro-7-iodo-6-methoxyquinazoline

InChI

InChI=1S/C9H5Cl2IN2O/c1-15-7-2-4-6(3-5(7)12)13-9(11)14-8(4)10/h2-3H,1H3

InChI Key

GSQDBOJANZFDHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)I

Origin of Product

United States

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